molecular formula C9H7FO3 B2998243 3-(3-Fluorophenyl)-2-oxopropanoic acid CAS No. 95041-89-7

3-(3-Fluorophenyl)-2-oxopropanoic acid

Cat. No.: B2998243
CAS No.: 95041-89-7
M. Wt: 182.15
InChI Key: GTMNJUMHHOHBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 3-fluorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Claisen condensation reaction, where 3-fluorobenzaldehyde is reacted with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(3-fluorophenyl)-2-hydroxypropanoic acid.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: this compound can be converted to 3-(3-fluorophenyl)propanoic acid.

    Reduction: The reduction product is 3-(3-fluorophenyl)-2-hydroxypropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)-2-oxopropanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    3-(4-Fluorophenyl)-2-oxopropanoic acid: Similar structure but with the fluorine atom in the para position.

    3-(3-Chlorophenyl)-2-oxopropanoic acid: Chlorine atom instead of fluorine.

    3-(3-Bromophenyl)-2-oxopropanoic acid: Bromine atom instead of fluorine.

Uniqueness: 3-(3-Fluorophenyl)-2-oxopropanoic acid is unique due to the presence of the fluorine atom in the meta position, which can significantly influence its reactivity and interaction with biological targets. The fluorine atom’s electronegativity and size contribute to the compound’s distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

3-(3-fluorophenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMNJUMHHOHBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.